![molecular formula C16H18N6O2 B2390870 3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide CAS No. 2034372-02-4](/img/structure/B2390870.png)

3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

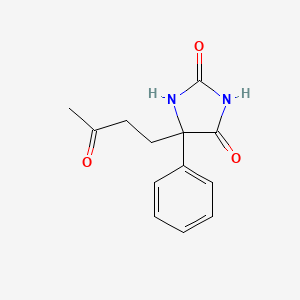

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and acidity or basicity .Scientific Research Applications

Discovery in ATM Kinase Inhibition

The compound has been explored within a novel series of 3-quinoline carboxamides, identified as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This research discovered molecules demonstrating potent and highly selective ATM inhibition, suitable for oral administration and effective in combination with DNA double-strand break-inducing agents in disease-relevant models. This positions the compound as a valuable tool for probing ATM inhibition in vivo and potentially advancing cancer therapy research (Degorce et al., 2016).

Cytotoxic Activity Against Cancer Cells

Further investigations into pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including structures similar to the specified compound, have demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies contribute to understanding the compound's potential efficacy in cancer treatment by providing a basis for the synthesis and characterization of compounds with cytotoxic properties (Hassan et al., 2014).

Contributions to Heterocyclic Chemistry

Research focusing on the synthesis of new heterocyclic compounds has utilized related chemical structures for creating novel pyrazolo[1,5-a]pyrimidines and Schiff bases. These synthesized compounds have been evaluated for cytotoxic activity against various human cancer cell lines, offering insights into structure-activity relationships and highlighting the broader applicability of such chemical frameworks in medicinal chemistry (Hassan et al., 2015).

X-ray Powder Diffraction Studies

The compound's structural analysis contributes to pharmaceutical development, as demonstrated by X-ray powder diffraction studies. Such analyses are crucial for identifying pure compound forms and ensuring the quality of synthesized pharmaceuticals. This research area emphasizes the importance of precise characterization techniques in the development of drug candidates (Wang et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound, also known as Pralsetinib (BLU-667) , is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation . It has been implicated in several types of cancer, including non-small cell lung cancer (NSCLC) and thyroid cancer .

Mode of Action

Pralsetinib acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and thereby preventing the signaling pathways that lead to cell growth and proliferation . It has been shown to be effective against both wild-type RET and several common RET oncogenic mutations .

Biochemical Pathways

By inhibiting RET, Pralsetinib disrupts the signaling pathways that drive cell growth and proliferation . This includes the MAPK/ERK and PI3K/AKT pathways, which are key regulators of cell survival and proliferation . The disruption of these pathways leads to a reduction in tumor growth .

Pharmacokinetics

It is known to be soluble in dmso , suggesting it may be administered orally

Result of Action

The inhibition of RET by Pralsetinib leads to a decrease in cell growth and proliferation, effectively reducing the growth of tumors driven by RET mutations . In preclinical studies, Pralsetinib has been shown to effectively inhibit the growth of NSCLC and thyroid cancer xenografts driven by various RET mutations and fusions, without inhibiting VEGFR2 .

Action Environment

The action of Pralsetinib can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound . Additionally, the presence of other substances, such as proteins or lipids, can potentially affect its bioavailability and efficacy.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methoxy-1-methyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2/c1-21-11-14(16(20-21)24-2)15(23)18-7-8-22-10-13(9-19-22)12-3-5-17-6-4-12/h3-6,9-11H,7-8H2,1-2H3,(H,18,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHLRIZCRUPZMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390792.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2390793.png)

![7-Fluoro-2-methyl-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2390795.png)

![4-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2390800.png)

![N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2390806.png)

![4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2390808.png)

![(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2390809.png)